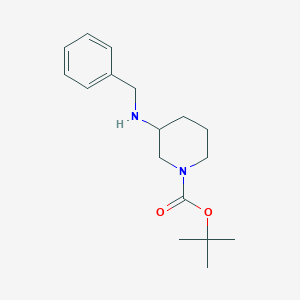

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

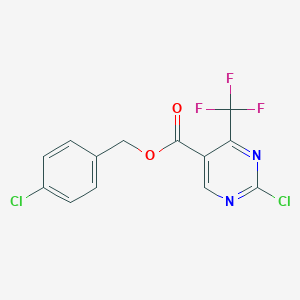

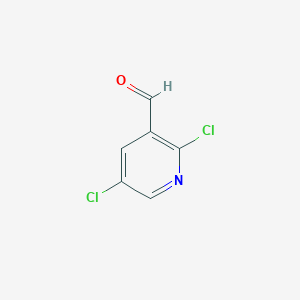

Synthesis of Vandetanib

One notable application of tert-butyl 3-(benzylamino)piperidine-1-carboxylate is in the synthesis of Vandetanib, a medication used in cancer treatment. The compound serves as a key intermediate in the development of synthetic routes aimed at producing Vandetanib on an industrial scale. This process involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution, highlighting the compound's versatility in complex organic syntheses (W. Mi, 2015).

Role in N-Heterocycle Synthesis

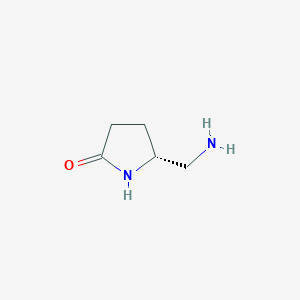

Another significant application is found in the synthesis of N-heterocycles via sulfinimines, where chiral sulfinamides like tert-butanesulfinamide are utilized. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are important motifs in many natural products and therapeutic agents, demonstrating the compound's importance in creating biologically active molecules (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Antioxidant Properties

In the context of synthetic phenolic antioxidants, tert-butyl derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been studied for their environmental occurrence, human exposure, and toxicity. These compounds are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Their presence in various environmental matrices and human tissues has been documented, indicating the relevance of tert-butyl derivatives in environmental and health research (Runzeng Liu, S. Mabury, 2020).

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium channels, enhancing their slow inactivation . This interaction is crucial in regulating the activity of these channels, which are essential for the propagation of electrical signals in neurons. Additionally, this compound has been found to interact with the collapse response mediator protein 2 (CRMP2), a protein involved in neuronal development and axonal growth . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with voltage-gated sodium channels can affect neuronal excitability and signal transmission . Furthermore, its interaction with CRMP2 can influence neuronal development and axonal growth, impacting the overall function of neurons . These effects underscore the compound’s potential in influencing cellular processes and its relevance in neurological research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to voltage-gated sodium channels, enhancing their slow inactivation and thereby modulating their activity . This binding interaction is crucial for regulating the electrical activity of neurons. Additionally, the compound’s interaction with CRMP2 involves binding to specific sites on the protein, influencing its function and activity . These molecular interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects are crucial for understanding the compound’s potential in long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to modulate the activity of voltage-gated sodium channels and CRMP2, influencing neuronal function . At high doses, the compound can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . These dosage effects are important for determining the compound’s therapeutic potential and safety in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interaction with voltage-gated sodium channels and CRMP2 highlights its role in modulating biochemical pathways . Additionally, the compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . These metabolic pathways are crucial for understanding the compound’s potential in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with voltage-gated sodium channels and CRMP2 can influence its localization and accumulation within cells . Additionally, the compound’s transport and distribution can impact its activity and function, highlighting the importance of understanding these processes in biochemical research .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with voltage-gated sodium channels and CRMP2 can influence its localization to specific compartments or organelles within cells . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular locations, impacting its activity and function . Understanding the subcellular localization of the compound is important for elucidating its potential in biochemical research.

Properties

IUPAC Name |

tert-butyl 3-(benzylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14/h4-6,8-9,15,18H,7,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOZLJFLGIAVOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647086 |

Source

|

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183207-64-9 |

Source

|

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)

![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)